Dhpde

Enzymology Phospholipase A2 Substrate Specificity

Dhpde (DiC6-PE) is the definitive water-soluble phosphatidylethanolamine for quantitative enzymology and coagulation studies. Its uniquely short C6:0 chains ensure a high CMC (5.3 mM), enabling true monomeric substrate solutions impossible with natural long-chain PEs. Differentiate PLA2 isoforms with 100-fold lower hydrolysis vs. DiC6-PC, and resolve PE-specific contributions to the prothrombinase complex (Kd ~40 nM). Essential for GPE-EP assays where long-chain substrates fail. Procure the precise, literature-validated tool for reproducible kinetic parameters.

Molecular Formula C17H34NO8P
Molecular Weight 411.4 g/mol
CAS No. 6060-30-6
Cat. No. B1225828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhpde
CAS6060-30-6
Synonyms1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine
1,2-dihexanoylphosphatidylethanolamine
DHPDE
Molecular FormulaC17H34NO8P
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC
InChIInChI=1S/C17H34NO8P/c1-3-5-7-9-16(19)23-13-15(26-17(20)10-8-6-4-2)14-25-27(21,22)24-12-11-18/h15H,3-14,18H2,1-2H3,(H,21,22)
InChIKeyPELYUHWUVHDSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dhpde (CAS 6060-30-6) Procurement Overview: A Defined Short-Chain Phosphatidylethanolamine for Controlled Experimental Systems


Dhpde, also known as 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine or DiC6-PE, is a synthetic glycerophospholipid with two identical hexanoyl (C6:0) acyl chains linked via ester bonds to a glycerol backbone, terminating in a phosphoethanolamine headgroup [1]. This compound is a member of the phosphatidylethanolamine (PE) class but is distinguished from natural, long-chain PEs by its short acyl chains (C6 vs. typical C16–C20), which confer water solubility at room temperature and enable its use as a monomeric substrate in enzymatic and biophysical assays [2]. It has been identified as part of the human exposome but is not a naturally occurring metabolite [3].

Why a Generic 'Phosphatidylethanolamine' or Other Short-Chain Phospholipid Cannot Substitute for Dhpde in Specialized Assays


Substituting Dhpde with a generic phosphatidylethanolamine (e.g., a natural, long-chain PE such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) or another short-chain phospholipid (e.g., dihexanoylphosphatidylcholine, DiC6-PC) introduces significant experimental variability due to differential enzyme recognition, substrate specificity, and physical assembly properties. Dhpde's short, saturated C6 chains make it uniquely soluble and monomeric below its critical micellar concentration (CMC), a property not shared by long-chain PEs that form insoluble bilayers [1]. Furthermore, its ethanolamine headgroup confers distinct binding and kinetic parameters compared to choline or serine headgroup analogs, as detailed in the quantitative evidence below [2].

Quantitative Differential Evidence for Dhpde (CAS 6060-30-6) Against Closest Comparators


Phospholipase A2 Hydrolysis Rate: Dhpde is Hydrolyzed 100-Fold Slower than DiC6-PC

In a direct head-to-head comparison under identical conditions, Dhpde (DiC6-PE) is hydrolyzed by Crotalus adamanteus phospholipase A2 at approximately 1% the rate of its choline analog, dihexanoylphosphatidylcholine (DiC6-PC) [1]. This demonstrates a profound difference in substrate recognition and catalytic efficiency based solely on the headgroup (ethanolamine vs. choline). The second-order rate constants for hydroxide ion-catalyzed hydrolysis also differ, with the zwitterionic species of Dhpde having a rate constant of 0.70 ± 0.021 s⁻¹ M⁻¹, compared to 0.040 ± 0.011 s⁻¹ M⁻¹ for its anionic species [1].

Enzymology Phospholipase A2 Substrate Specificity Kinetics

Phospholipase C (Bacillus cereus) Substrate Affinity: Dhpde Exhibits Lower Km Than DiC6-PC

Comparative steady-state kinetic analysis of Bacillus cereus phospholipase C (PLC) reveals that Dhpde has a lower Michaelis constant (Km) than its choline counterpart, indicating higher apparent affinity for this enzyme. Under identical conditions (pH 7.3), the Km for Dhpde is 1.8 mM, while the Km for 1,2-dihexanoyl-sn-glycero-3-phosphocholine (C6PC) is 2.4 mM [1]. The serine analog (C6PS) exhibits an even higher Km of 4.5 mM, further highlighting Dhpde's relative advantage among soluble short-chain substrates.

Enzymology Phospholipase C Michaelis-Menten Kinetics Substrate Affinity

Prothrombinase Complex Assembly: Dhpde Triggers Assembly with 20-Fold Lower Apparent Affinity Than C6PS

In a defined in vitro system measuring the assembly of the prothrombinase complex, Dhpde (C6PE) triggers assembly between factor Xa and factor Va2 with an apparent dissociation constant (Kdapp) of ∼40 nM [1]. Under the same experimental conditions, the analogous short-chain phosphatidylserine (C6PS) exhibits a significantly higher apparent affinity with a Kdapp of ∼2 nM [1]. This 20-fold difference in binding strength quantifies the distinct roles of these two aminophospholipids in coagulation factor recruitment.

Coagulation Blood Clotting Protein-Lipid Interaction Membrane Biophysics

Chain Length-Dependent Substrate Specificity: Dhpde is Hydrolyzed by GPE-EP Whereas Long-Chain PE is Not

A comparative study of glycerophosphoethanolamine ethanolaminephosphodiesterase (GPE-EP) from Streptomyces sanglieri demonstrates that the enzyme's substrate recognition is strictly dependent on acyl chain length. Dhpde (1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine) is efficiently hydrolyzed, whereas the long-chain analog 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPC, a common natural PE) is not a substrate [1]. This discrimination is not observed with the choline analog; the enzyme shows no activity toward any glycerophosphocholine substrates [1].

Enzymology Substrate Specificity Phosphodiesterase Lipid Metabolism

Micellization Behavior: Dhpde Exhibits a Characteristic CMC Profile Distinct from Long-Chain PEs

Dhpde's short C6 acyl chains confer a well-defined critical micellar concentration (CMC) in aqueous solution, a property not shared by longer-chain phosphatidylethanolamines that are essentially insoluble and form bilayers rather than micelles. Below its CMC, Dhpde exists as a monomer; the CMC of the zwitterionic species is 5.3 ± 0.2 mM, while that of the anionic species is 11.0 ± 0.05 mM [1]. The pKa of the amino group is 9.4 ± 0.05 [1]. In contrast, typical long-chain PEs (e.g., with C16-C20 chains) have CMC values in the nanomolar range and are not monomeric at experimentally useful concentrations [2].

Physical Chemistry Surfactant Science Critical Micelle Concentration Aggregation Behavior

Schiff Base Formation Kinetics: Dhpde and DHPS Exhibit Differential Reactivity Due to Headgroup and Hydrophobic Environment

A comparative kinetic study of Schiff base formation under physiological conditions demonstrated that the rate constant (kobs) and the nucleophilic character of the amino group (k1) are influenced by both the headgroup (ethanolamine vs. serine) and the hydrophobic environment of the acyl chains [1]. While specific rate constants for Dhpde (DPHE) and DHPS were not directly compared in a single table, the study concluded that the hydrophobic environment in Dhpde simultaneously decreases the nucleophilic character of the amino group and increases its pKa, thereby increasing the overall observed rate of Schiff base formation [1]. This class-level finding implies that Dhpde is more prone to glycation than its serine analog DHPS.

Chemical Biology Glycation Schiff Base Kinetics

Validated Research and Industrial Application Scenarios for Dhpde (CAS 6060-30-6) Based on Quantitative Evidence


Enzymology: Defining Phospholipase A2 and Phospholipase C Substrate Specificity

Dhpde is the preferred substrate for comparative enzymology studies of phospholipase A2 and phospholipase C, where headgroup recognition is under investigation. Its 100-fold lower hydrolysis rate by PLA2 compared to DiC6-PC [1] and its distinct Km for PLC [2] provide clear, quantitative differentiation between enzyme isoforms or mutant variants. Procurement of Dhpde ensures reproducible, literature-validated kinetic parameters.

Blood Coagulation Research: Dissecting the Synergistic Roles of PE and PS

In studies of the prothrombinase complex and thrombin generation, Dhpde (C6PE) serves as a defined, soluble mimic of the PE headgroup. Its 20-fold lower apparent affinity (Kdapp ∼40 nM) for triggering factor Xa-Va2 assembly compared to C6PS (∼2 nM) [3] allows researchers to quantitatively deconvolute the individual contributions of PE and PS to the coagulation cascade. Using Dhpde is essential for replicating published findings on the 'partial' activation state of this complex.

Metabolic Pathway Analysis: Glycerophosphoethanolamine Ethanolaminephosphodiesterase (GPE-EP) Substrate

For laboratories characterizing GPE-EP from Streptomyces or other sources, Dhpde is the only documented, soluble phosphatidylethanolamine substrate that is efficiently hydrolyzed [4]. Long-chain natural PEs are inactive. Procuring Dhpde is mandatory for any activity assay or inhibitor screening campaign targeting this enzyme, as it provides a robust, positive control substrate with established hydrolysis conditions.

Biophysics and Membrane Mimetics: Preparation of Defined Monomeric Lipid Solutions

Dhpde's high CMC (5.3 mM for the zwitterionic species) [1] enables the preparation of true monomeric lipid solutions at millimolar concentrations, a feat impossible with long-chain PEs that aggregate at nanomolar concentrations. This property is critical for surface plasmon resonance (SPR) binding studies, isothermal titration calorimetry (ITC) experiments with lipid-binding proteins, and for formulating bicelles with a precisely defined short-chain component. Dhpde guarantees a well-characterized, reproducible monomeric state.

Technical Documentation Hub

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